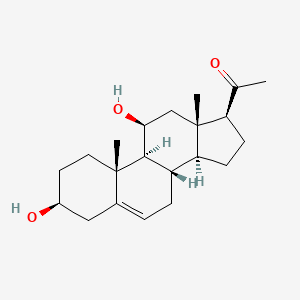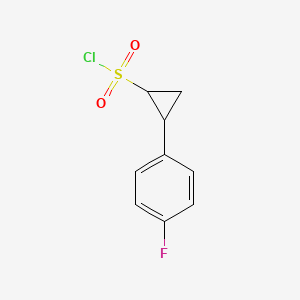
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-Furyl)acryloyl)-L-tryptophan is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a furylacryloyl group attached to the amino acid tryptophan, which imparts distinct chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furyl)acryloyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-(2-furyl)acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of N-(3-(2-Furyl)acryloyl)-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .
化学反応の分析
Types of Reactions
N-(3-(2-Furyl)acryloyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The furylacryloyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the double bond in the acryl group, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furylacryloyl group.
Reduction: Saturated derivatives of the acryl group.
Substitution: Various substituted furyl derivatives depending on the reagents used.
科学的研究の応用
N-(3-(2-Furyl)acryloyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in studies involving protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
作用機序
The mechanism of action of N-(3-(2-Furyl)acryloyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The furylacryloyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
類似化合物との比較
Similar Compounds
N-(3-(2-Furyl)acryloyl)-Leu-Gly-Pro-Ala: A synthetic substance resembling the primary structure of collagen and hydrolyzed by collagenases.
N-(3-(2-Furyl)acryloyl)-Phe-Gly-Gly: Acts as a substrate for angiotensin-converting enzyme and is used in inhibitory assays.
Uniqueness
N-(3-(2-Furyl)acryloyl)-L-tryptophan is unique due to its specific interaction with tryptophan residues, which imparts distinct biological activities compared to other furylacryloyl derivatives. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in biochemical and pharmacological research .
特性
CAS番号 |
261179-11-7 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/b8-7+/t16-/m0/s1 |
InChIキー |
BVDYWVVWERVABZ-WAVCKPEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)













